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molecular formula C8H10N2O2 B1204538 4-Methoxybenzhydrazide CAS No. 3290-99-1

4-Methoxybenzhydrazide

Cat. No. B1204538
M. Wt: 166.18 g/mol
InChI Key: REKQLYUAUXYJSZ-UHFFFAOYSA-N
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Patent
US05076961

Procedure details

303 g of hydrazine hydrate was added to a solution of 150 g of p-ethylanisic acid in 300 ml of ethanol, followed by heat-refluxing for 20 hours. After the reaction, the reaction mixture was poured into 1.5 liters of iced water to precipitate a crystal. The crystal was recrystallized from ethanol to obtain 88.2 g of 4-methoxybenzohydrazide.
Quantity
303 g
Type
reactant
Reaction Step One
Name
p-ethylanisic acid
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].C([C:6]1([O:15][CH3:16])[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH2:7]1)C.O>C(O)C>[CH3:16][O:15][C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH:2][NH2:3])=[O:11])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
303 g
Type
reactant
Smiles
O.NN
Name
p-ethylanisic acid
Quantity
150 g
Type
reactant
Smiles
C(C)C1(CC=C(C(=O)O)C=C1)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heat-refluxing for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
CUSTOM
Type
CUSTOM
Details
The crystal was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)NN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 88.2 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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